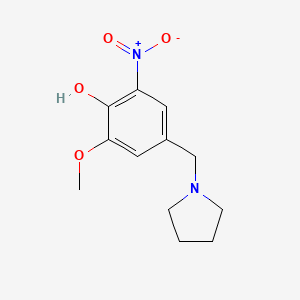![molecular formula C23H18Cl2N2O2 B5230707 2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide (DBZ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZ is a benzamide derivative that has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide exerts its biological activity by inhibiting the Notch signaling pathway. Notch signaling is a highly conserved pathway that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Notch signaling is dysregulated in various diseases, including cancer. This compound inhibits the activation of Notch receptors, thereby inhibiting downstream signaling events and leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects. This compound inhibits the activation of Notch receptors, leading to the inhibition of cell proliferation and induction of apoptosis. This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. This compound has been found to inhibit the replication of various viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has several advantages as a research tool. This compound is a potent inhibitor of the Notch signaling pathway and can be used to study the role of Notch signaling in various cellular processes. This compound has also been found to possess antitumor, anti-inflammatory, and antiviral properties, making it a versatile research tool. However, this compound has some limitations as a research tool. This compound is a synthetic compound and may not accurately reflect the activity of natural compounds. This compound may also have off-target effects, leading to unintended biological effects.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. One potential direction is to study the role of this compound in the treatment of various diseases. This compound has been found to possess antitumor, anti-inflammatory, and antiviral properties, making it a potential candidate for the treatment of various diseases. Another potential direction is to study the structure-activity relationship of this compound. By studying the structure-activity relationship of this compound, researchers can identify the key structural features that are responsible for its biological activity. Finally, researchers can explore the potential of this compound as a lead compound for the development of novel therapeutics. By modifying the structure of this compound, researchers can develop compounds with improved pharmacological properties.
Métodos De Síntesis
2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide can be synthesized using a variety of methods, including the condensation reaction between 5,6-dimethyl-1,3-benzoxazole-2-amine and 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography. The purity of the compound can be verified using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been extensively studied for its potential applications in various fields. In the field of cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its antitumor activity by inhibiting the Notch signaling pathway, which plays a crucial role in the development and progression of cancer.
In addition to its antitumor activity, this compound has been found to possess anti-inflammatory and antiviral properties. This compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. This compound has also been found to inhibit the replication of various viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-12-9-20-21(10-13(12)2)29-23(27-20)16-5-4-6-19(14(16)3)26-22(28)17-8-7-15(24)11-18(17)25/h4-11H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRKNOXKTFWIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)


![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)
![1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![4-bromo-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5230718.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230726.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5230732.png)